2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a substituted phenyl group.
Preparation Methods
The synthesis of 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-2-methoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Catalysts: Palladium(II) acetate, triphenylphosphine
Bases: Potassium carbonate, sodium hydroxide
Solvents: Ethanol, dimethylformamide (DMF)
Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives.
Scientific Research Applications
2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Similar compounds to 2-(3-Fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic esters such as:
- Phenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 3-Fluorophenylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C14H20BFO3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-(3-fluoro-2-methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-8-10(12(17-6)11(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
InChI Key |
JANQLBXZRGLDCY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.